molecular formula C6H13ClFNO2S B6218603 3-fluoromethanesulfonylpiperidine hydrochloride CAS No. 2751615-16-2

3-fluoromethanesulfonylpiperidine hydrochloride

Cat. No. B6218603
CAS RN: 2751615-16-2
M. Wt: 217.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoromethanesulfonylpiperidine hydrochloride (3-FMSP) is a synthetic organic compound with a wide range of applications in chemical synthesis, pharmacology, and biochemistry. It is a versatile reagent used in a variety of reactions, particularly in the synthesis of fluorinated compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, such as anticonvulsants, anti-inflammatories, and antineoplastic agents. In addition, 3-FMSP has been used in the preparation of novel compounds for use in drug discovery and development.

Scientific Research Applications

3-fluoromethanesulfonylpiperidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of fluorinated compounds and in the preparation of novel compounds for use in drug discovery and development. It has also been used in the synthesis of peptides and peptidomimetics, and as a catalyst in organic reactions. In addition, 3-fluoromethanesulfonylpiperidine hydrochloride has been used in the synthesis of peptide-based drugs, such as anticonvulsants, anti-inflammatories, and antineoplastic agents.

Mechanism of Action

3-fluoromethanesulfonylpiperidine hydrochloride is a synthetic organic compound that acts as a catalyst in organic reactions. It is a versatile reagent that can be used in a variety of reactions, particularly in the synthesis of fluorinated compounds. It can also be used as an intermediate in the synthesis of peptides and peptidomimetics. In addition, 3-fluoromethanesulfonylpiperidine hydrochloride can be used as an initiator in the synthesis of peptide-based drugs.
Biochemical and Physiological Effects
3-fluoromethanesulfonylpiperidine hydrochloride has been used in a variety of scientific research applications, but its biochemical and physiological effects have not been extensively studied. However, it has been suggested that 3-fluoromethanesulfonylpiperidine hydrochloride may have some anticonvulsant, anti-inflammatory, and antineoplastic properties. In addition, it has been shown to be an effective catalyst in organic reactions.

Advantages and Limitations for Lab Experiments

3-fluoromethanesulfonylpiperidine hydrochloride is a versatile reagent that can be used in a variety of reactions, particularly in the synthesis of fluorinated compounds. It is also used as an intermediate in the synthesis of peptides and peptidomimetics. One of the main advantages of using 3-fluoromethanesulfonylpiperidine hydrochloride in lab experiments is its high solubility in water, which makes it easy to use in aqueous solutions. Additionally, 3-fluoromethanesulfonylpiperidine hydrochloride is relatively inexpensive and readily available. However, one of the main disadvantages of using 3-fluoromethanesulfonylpiperidine hydrochloride is its low reactivity, which can lead to low yields in some reactions.

Future Directions

Given the versatility of 3-fluoromethanesulfonylpiperidine hydrochloride, there are many potential future directions for its use in scientific research. For example, 3-fluoromethanesulfonylpiperidine hydrochloride could be further explored as a catalyst in organic reactions, particularly in the synthesis of fluorinated compounds. Additionally, 3-fluoromethanesulfonylpiperidine hydrochloride could be studied as an intermediate in the synthesis of peptides and peptidomimetics. Furthermore, 3-fluoromethanesulfonylpiperidine hydrochloride could be investigated for its potential anticonvulsant, anti-inflammatory, and antineoplastic properties. Finally, 3-fluoromethanesulfonylpiperidine hydrochloride could be explored for its potential applications in drug discovery and development.

Synthesis Methods

3-fluoromethanesulfonylpiperidine hydrochloride can be synthesized from the reaction of 3-fluoro-1-methanesulfonyl-2-piperidine chloride and hydrochloric acid. The reaction is carried out in aqueous solution at a temperature of 70°C. The reaction yields a white solid, which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoromethanesulfonylpiperidine hydrochloride involves the reaction of piperidine with 3-fluoromethanesulfonyl chloride in the presence of a base to form the intermediate 3-fluoromethanesulfonylpiperidine. This intermediate is then reacted with hydrochloric acid to yield the final product, 3-fluoromethanesulfonylpiperidine hydrochloride.", "Starting Materials": [ "Piperidine", "3-Fluoromethanesulfonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is added to a solution of 3-fluoromethanesulfonyl chloride in an organic solvent such as dichloromethane.", "Step 2: A base such as triethylamine is added to the reaction mixture to facilitate the reaction between piperidine and 3-fluoromethanesulfonyl chloride.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The organic layer is separated and washed with water to remove any impurities.", "Step 5: The intermediate 3-fluoromethanesulfonylpiperidine is obtained as a colorless oil.", "Step 6: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 7: The resulting precipitate is filtered and washed with water to yield the final product, 3-fluoromethanesulfonylpiperidine hydrochloride." ] }

CAS RN

2751615-16-2

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.